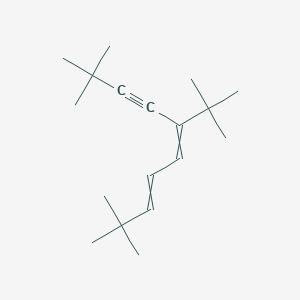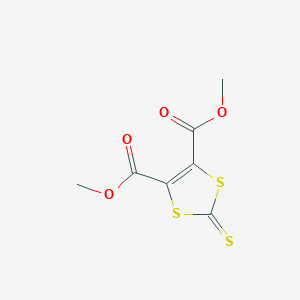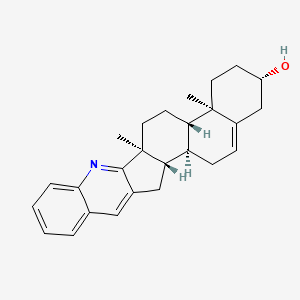
16,17-(3',2'-Quinolino)androst-5-en-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androsta-5,16-dieno[17,16-b]quinolin-3beta-ol is a steroid.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Mechanism of Action
16,17-(3',2'-Quinolino)androst-5-en-3beta-ol is closely related to compounds that have been studied for their potent inhibition of human cytochrome P45017alpha, a crucial enzyme in steroidogenesis. This inhibition is significant for understanding the mechanism of action of these compounds and their potential therapeutic applications. For instance, abiraterone, a similar compound, has been shown to inhibit cytochrome P45017alpha with an IC50 of 4 nM for hydroxylase activity. The presence of a 16,17-double bond is necessary for irreversible binding of these pyridyl steroids to the enzyme, indicating a critical structural feature for their activity (Jarman, Barrie, & Llera, 1998).
Biosynthesis and Metabolic Pathways
Research has also focused on the biosynthesis of similar androstene compounds, highlighting the metabolic pathways and enzymatic reactions involved in their formation. For example, studies on boar testis tissue have shown the metabolism of pregnenolone to androst-16-enes, indicating the enzymatic processes in steroid biosynthesis (Katkov & Gower, 1970). These studies contribute to a deeper understanding of the natural synthesis of steroids and potential avenues for synthetic production.
Synthesis and Chemical Properties
The synthesis and chemical properties of related steroids have been explored, providing insights into the structural features and chemical modifications that influence their biological activity. For instance, the synthesis of multiply hydroxylated 16,17-ene-sterols possessing the androst-16-ene-3β,5α-diol motif from dehydroepiandrosterone demonstrates the chemical versatility of these compounds (Marson et al., 2003).
Receptor Binding and Pharmacological Effects
Research into the binding and pharmacological effects of similar steroids has revealed their interaction with specific receptors, which is crucial for understanding their potential therapeutic uses. For example, studies on sow nasal mucosa demonstrated the presence of receptors for "boar taint" pheromones, indicating the high specificity and potential applications of these compounds in biological systems (Gennings, Gower, & Bannister, 1977).
Eigenschaften
CAS-Nummer |
6218-10-6 |
|---|---|
Produktname |
16,17-(3',2'-Quinolino)androst-5-en-3beta-ol |
Molekularformel |
C26H31NO |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
(1S,2R,7S,10R,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaen-7-ol |
InChI |
InChI=1S/C26H31NO/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17-13-16-5-3-4-6-23(16)27-24(17)26/h3-7,13,19-22,28H,8-12,14-15H2,1-2H3/t19-,20+,21-,22-,25-,26-/m0/s1 |
InChI-Schlüssel |
FBJRIAWDMVBAAE-RACKXPAOSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC5=CC6=CC=CC=C6N=C54)C)O |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC5=CC6=CC=CC=C6N=C54)C)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC5=CC6=CC=CC=C6N=C54)C)O |
Andere CAS-Nummern |
6218-10-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



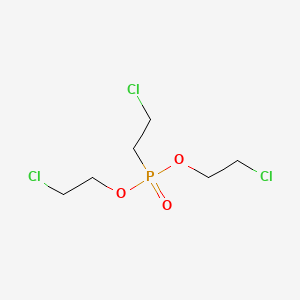
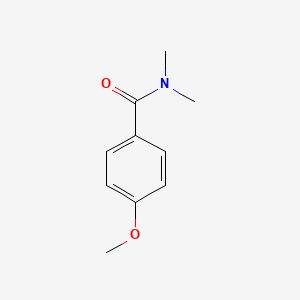
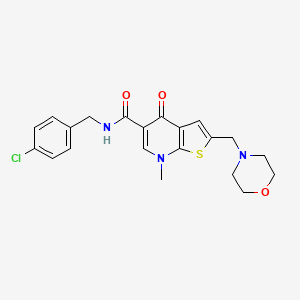
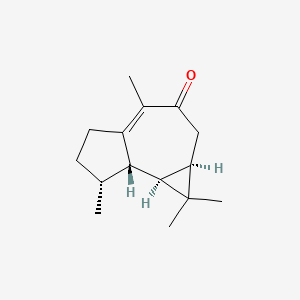
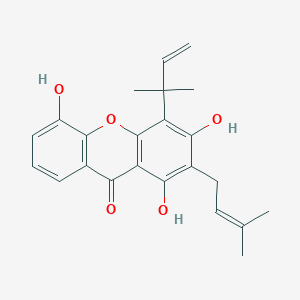
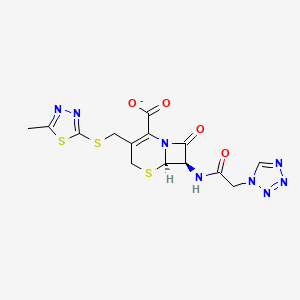
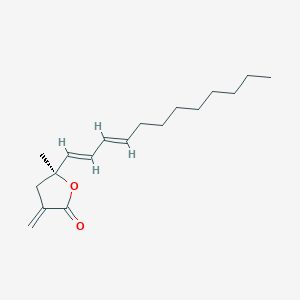
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
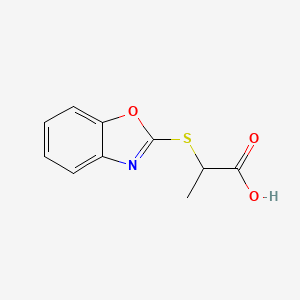
![8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)
![3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1200289.png)
![Azuleno[6,5-b]furan, 3,5,8-trimethyl-](/img/structure/B1200294.png)
